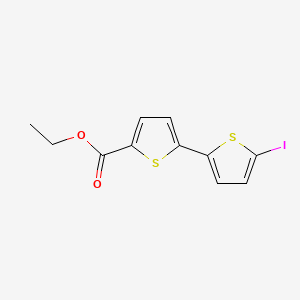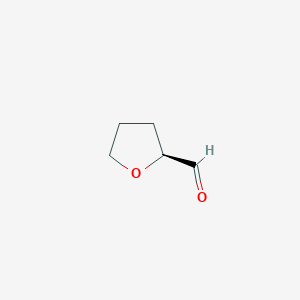
(2S)-tetrahydrofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydrofuran-2-carbaldehyde is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an aldehyde group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the ring-opening of (S)-tetrahydrofuran-2-carboxylic acid followed by reduction to form the aldehyde. This process can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, (S)-Tetrahydrofuran-2-carbaldehyde can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (S)-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to (S)-tetrahydrofuran-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, reaction with Grignard reagents can form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: (S)-Tetrahydrofuran-2-carboxylic acid
Reduction: (S)-Tetrahydrofuran-2-methanol
Substitution: Secondary alcohols, various substituted tetrahydrofuran derivatives
Aplicaciones Científicas De Investigación
(S)-Tetrahydrofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: (S)-Tetrahydrofuran-2-carbaldehyde is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (S)-Tetrahydrofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the aldehyde group can form covalent bonds with amino acids, affecting protein structure and function.
Comparación Con Compuestos Similares
(S)-Tetrahydrofuran-2-carbaldehyde can be compared with other similar compounds such as:
®-Tetrahydrofuran-2-carbaldehyde: The enantiomer of (S)-Tetrahydrofuran-2-carbaldehyde, which may exhibit different biological activities and reactivity.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of (S)-Tetrahydrofuran-2-carbaldehyde, used in different synthetic applications.
Tetrahydrofuran-2-methanol: The reduced form of (S)-Tetrahydrofuran-2-carbaldehyde, which can be further functionalized for various applications.
The uniqueness of (S)-Tetrahydrofuran-2-carbaldehyde lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(2S)-oxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m0/s1 |
Clave InChI |
BBNYLDSWVXSNOQ-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](OC1)C=O |
SMILES canónico |
C1CC(OC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



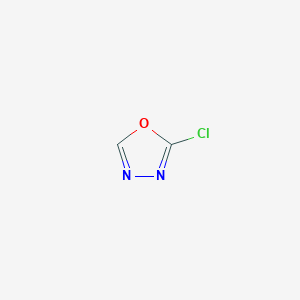
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
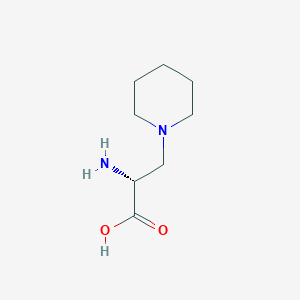

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
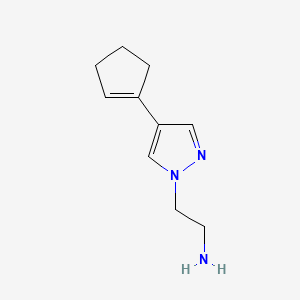
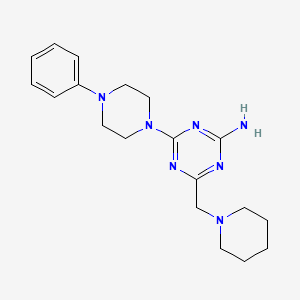
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
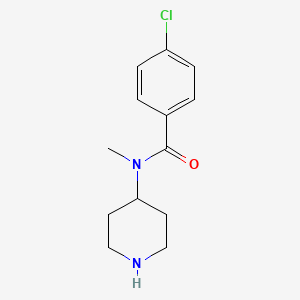
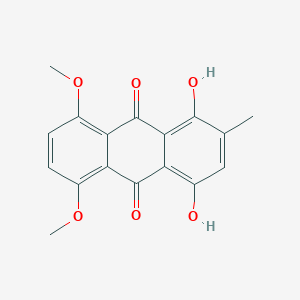
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
